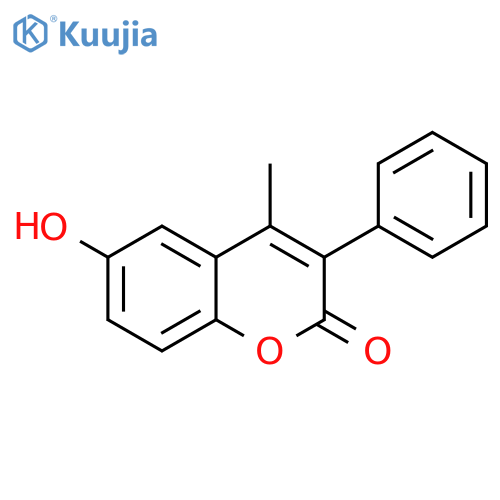

Cas no 82488-68-4 (6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one)

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 6-HYDROXY-4-METHYL-3-PHENYLCOUMARIN

- 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

- SMR000641345

- SR-01000018016

- 839-358-5

- CS-0247317

- EN300-36412

- SR-01000018016-1

- CHEMBL1588517

- SCHEMBL5425943

- MLS001167048

- G26552

- 6-hydroxy-4-methyl-3-phenylchromen-2-one

- F1865-0071

- 2H-1-Benzopyran-2-one, 6-hydroxy-4-methyl-3-phenyl-

- AKOS000270926

- 82488-68-4

- STL033247

- HMS2954A15

- YZUFVEBRGXHFJJ-UHFFFAOYSA-N

-

- インチ: InChI=1S/C16H12O3/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9,17H,1H3

- InChIKey: YZUFVEBRGXHFJJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 252.078644241Da

- どういたいしつりょう: 252.078644241Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-36412-0.1g |

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

82488-68-4 | 95% | 0.1g |

$98.0 | 2023-04-28 | |

| Life Chemicals | F1865-0071-2μmol |

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

82488-68-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1865-0071-1mg |

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

82488-68-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1865-0071-5mg |

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

82488-68-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1865-0071-25mg |

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

82488-68-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Enamine | EN300-36412-5.0g |

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

82488-68-4 | 95% | 5g |

$1075.0 | 2023-04-28 | |

| Life Chemicals | F1865-0071-20μmol |

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

82488-68-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Enamine | EN300-36412-2.5g |

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

82488-68-4 | 95% | 2.5g |

$726.0 | 2023-04-28 | |

| 1PlusChem | 1P019N0L-5g |

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

82488-68-4 | 95% | 5g |

$1391.00 | 2023-12-16 | |

| 1PlusChem | 1P019N0L-100mg |

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one |

82488-68-4 | 95% | 100mg |

$178.00 | 2023-12-16 |

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one 関連文献

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-oneに関する追加情報

Introduction to 6-Hydroxy-4-Methyl-3-Phenyl-2H-Chromen-2-One (CAS No. 82488-68-4)

6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one, also known by its CAS number 82488-68-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications. The structure of 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one includes a chromene ring with specific functional groups that contribute to its unique properties and reactivity.

The chromone scaffold is a key structural motif in many natural products and synthetic compounds, often exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the hydroxyl group at the 6-position, the methyl group at the 4-position, and the phenyl substituent at the 3-position in 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one further enhances its potential for various applications in medicinal chemistry.

Recent studies have highlighted the importance of chromones in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain chromone derivatives exhibit potent antitumor activity against various cancer cell lines. The researchers found that the hydroxyl group at the 6-position plays a crucial role in enhancing the compound's ability to inhibit cancer cell proliferation. This finding underscores the significance of structural modifications in optimizing the biological activity of chromone-based compounds.

In addition to its potential anticancer properties, 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one has been investigated for its antioxidant activity. A study published in the Bioorganic & Medicinal Chemistry Letters in 2019 demonstrated that this compound effectively scavenges free radicals and protects cells from oxidative stress. The phenyl substituent at the 3-position was found to contribute significantly to its antioxidant capacity, making it a promising candidate for further development as a therapeutic agent.

The synthesis of 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one has been extensively studied, with several efficient routes reported in the literature. One common approach involves the condensation of a suitable phenol derivative with an appropriate ketone or aldehyde, followed by cyclization to form the chromene ring. The introduction of functional groups such as hydroxyl and methyl can be achieved through subsequent reactions, such as nucleophilic substitution or reduction. These synthetic methods provide a robust foundation for large-scale production and further optimization of the compound's properties.

The pharmacokinetic properties of 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one have also been evaluated in preclinical studies. Research conducted by a team at the University of California, Los Angeles (UCLA) showed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The hydroxyl group at the 6-position was found to enhance water solubility and improve bioavailability, while the phenyl substituent contributed to metabolic stability. These findings suggest that 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one has potential as an orally active drug candidate.

Clinical trials are currently underway to assess the safety and efficacy of 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one in various therapeutic areas. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These trials are expected to provide valuable insights into the compound's potential as a novel therapeutic agent for treating diseases such as cancer and oxidative stress-related disorders.

In conclusion, 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one (CAS No. 82488-68-4) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it an attractive candidate for further investigation and optimization. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs and improving patient outcomes.

82488-68-4 (6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one) 関連製品

- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)

- 1628328-88-0(2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)

- 1314769-96-4(1-(5-bromo-3-fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid)

- 1448050-38-1(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-4-methyl-1,2,3-thiadiazole-5-carboxamide)

- 23428-77-5(1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone)

- 1179669-77-2(5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL)

- 794566-73-7(5-(cyclopentylmethyl)-1,2-oxazol-3-amine)

- 1861195-03-0(4-Chloro-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine)

- 2178338-88-8(1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one)

- 373371-92-7((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)